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molecular formula C6H4N2O3 B180776 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione CAS No. 13177-71-4

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

Cat. No. B180776
M. Wt: 152.11 g/mol
InChI Key: XXMXJZGHLGISEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536168B2

Procedure details

Furan-2,3-dicarboxylic acid dimethyl ester (1.6 g, 8.69 mmol) is added to EtOH (10 mL) and hydrazine hydrate (1.46 mL, 55% in water). Heat the reaction to reflux for 5-6 h. Cool and concentrate in vacuo to form a slurry. Dilute the material with additional H2O and filter the precipitate. Wash with additional H2O. Transfer material from filter to a round bottom flask and add HCl (7.2 mL, 2N in H2O). Heat reaction mixture to reflux for 4 h. Cool and filter the precipitate washing with H2O, to yield the title compound without further purification (930 mg, 70%)
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:6][CH:7]=[CH:8][C:9]=1[C:10]([O:12]C)=O)=O.CCO.O.[NH2:18][NH2:19]>O>[O:6]1[C:5]2[C:3](=[O:2])[NH:18][NH:19][C:10](=[O:12])[C:9]=2[CH:8]=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
COC(=O)C=1OC=CC1C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CCO
Name
Quantity
1.46 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5-6 h
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to form a slurry
FILTRATION
Type
FILTRATION
Details
filter the precipitate
WASH
Type
WASH
Details
Wash with additional H2O
FILTRATION
Type
FILTRATION
Details
Transfer material from filter to a round bottom flask
ADDITION
Type
ADDITION
Details
add HCl (7.2 mL, 2N in H2O)
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter the precipitate
WASH
Type
WASH
Details
washing with H2O

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C(NNC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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